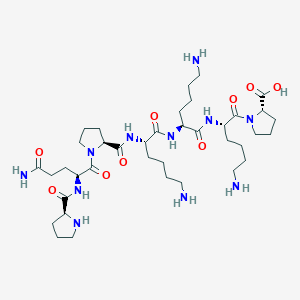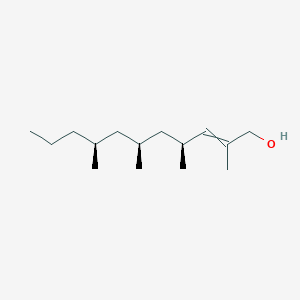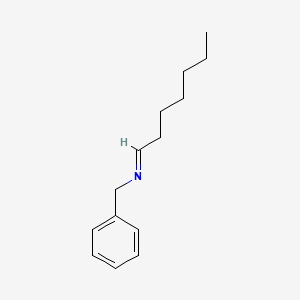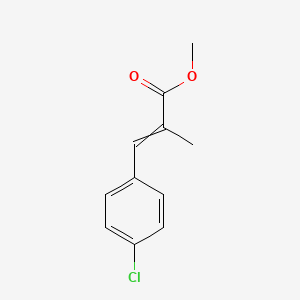![molecular formula C20H20N2O B14242184 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile CAS No. 214494-53-8](/img/structure/B14242184.png)
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two isopropyl groups attached to a phenoxy group, which is further connected to a benzene ring with two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2,6-di(propan-2-yl)phenol with an appropriate halogenated benzene derivative under basic conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with a benzene-1,2-dicarbonitrile derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly used. Conditions may vary depending on the nucleophile and desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amides, and alcohols, depending on the specific reaction and reagents used.
科学研究应用
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the production of specialty chemicals .
作用机制
The mechanism of action of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions with target molecules, while the cyano groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
- 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate disodium salt
Uniqueness
This compound stands out due to its unique combination of isopropyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies .
属性
CAS 编号 |
214494-53-8 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-[2,6-di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2O/c1-13(2)16-8-6-9-17(14(3)4)20(16)23-19-10-5-7-15(11-21)18(19)12-22/h5-10,13-14H,1-4H3 |
InChI 键 |
KSABZNGKSCOBMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=CC=CC(=C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)


![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)


![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)

